(5-Cyclohexyl-4-ethyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid
Description
(5-Cyclohexyl-4-ethyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid is a triazole-based compound featuring a cyclohexyl group at the 5-position, an ethyl group at the 4-position of the triazole ring, and a sulfanylacetic acid moiety at the 3-position.
Structure
3D Structure
Properties
IUPAC Name |
2-[(5-cyclohexyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-2-15-11(9-6-4-3-5-7-9)13-14-12(15)18-8-10(16)17/h9H,2-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWDVQIZSPTBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349507 | |
| Record name | BAS 02138077 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
462066-83-7 | |
| Record name | 2-[(5-Cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=462066-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAS 02138077 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclohexyl-4-ethyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Introduction of the Cyclohexyl and Ethyl Groups: These groups are introduced via alkylation reactions. For instance, cyclohexyl bromide and ethyl bromide can be used as alkylating agents in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclohexyl-4-ethyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common due to the stability of the ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Thiols, amines, and other nucleophilic species.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Substituted Triazoles: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (5-Cyclohexyl-4-ethyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazole ring is known for its bioactivity, and modifications of this compound could lead to the development of new drugs with antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5-Cyclohexyl-4-ethyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of (5-cyclohexyl-4-ethyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid can be contextualized by comparing it to structurally related triazole derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings :
The ethyl group at the 4-position may reduce steric hindrance, favoring receptor binding. Hydroxy(phenyl)methyl Derivatives: These compounds exhibit notable antimicrobial activity due to the polar hydroxy group, which facilitates hydrogen bonding with microbial targets . Benzodioxolyl and Thiophene Derivatives: Electron-rich aromatic systems (e.g., benzodioxole, thiophene) enhance π-π stacking interactions, critical for CNS-targeted activity .
Physicochemical Properties :
- Solubility : Compounds with heterocyclic substituents (e.g., thiophene) show improved aqueous solubility compared to purely aliphatic analogs (e.g., cyclohexyl) .
- Thermal Stability : Salts of triazole-thioacetic acids (e.g., sodium/potassium salts) exhibit higher melting points (>200°C) due to ionic lattice stabilization .
Synthetic Methods :
Biological Activity
(5-Cyclohexyl-4-ethyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and comparative efficacy against various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H19N3O2S |
| Molecular Weight | 273.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 462066-83-7 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The triazole ring structure allows for binding to metal ions, which can inhibit the activity of various enzymes.
- Receptor Modulation : The compound may interact with protein receptors, altering their functions and leading to a range of biological effects.
Antifungal Activity
Research has demonstrated that triazole derivatives exhibit significant antifungal properties. In vitro studies have shown that this compound has potent activity against various fungal strains, particularly those resistant to conventional antifungal agents.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies indicate that it exhibits activity against a spectrum of pathogenic bacteria, including:
| Bacteria | Activity Level |
|---|---|
| Candida albicans | High |
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low |
Anticancer Potential
The anticancer efficacy of this compound has been explored in several studies. It shows promise in inhibiting the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase.
- Apoptosis Induction : It promotes apoptosis in cancer cells through oxidative stress pathways.
Case Studies
Case Study 1: Antifungal Efficacy
In a comparative study against ketoconazole, various triazole derivatives were synthesized and tested for antifungal activity. The results indicated that certain derivatives of this compound exhibited superior antifungal effects compared to traditional treatments .
Case Study 2: Anticancer Activity
A study focused on the anticancer properties of this compound revealed that it significantly inhibited the growth of MCF-7 breast cancer cells. The mechanism was linked to the inhibition of aromatase enzyme activity and subsequent estrogen synthesis reduction .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for (5-cyclohexyl-4-ethyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid, and how are intermediates validated?
- Methodology : The compound is synthesized by reacting 5-cyclohexyl-4-ethyl-4H-1,2,4-triazole-3-thione with chloroacetic acid in an alkaline medium under reflux. Key intermediates (e.g., thiones) are prepared via cyclization of thiosemicarbazides. Structural validation employs elemental analysis, IR spectroscopy (e.g., S–H bond disappearance at 2550–2600 cm⁻¹), and thin-layer chromatography (TLC) to confirm purity .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodology : Stability studies involve stress testing (hydrolysis, oxidation) in acidic/alkaline buffers or oxidative media (e.g., H₂O₂). Degradation products are quantified using HPLC, with mass balance analysis ensuring no unaccounted impurities. For example, mass balance in related triazoles under forced degradation was consistently 100% .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- Key Techniques :
- Elemental analysis : Validates empirical formula (C, H, N, S content).
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C–S at ~650 cm⁻¹).
- TLC : Monitors reaction progress and purity using silica gel plates and UV visualization .
Advanced Research Questions
Q. How can computational modeling predict the compound’s toxicity and pharmacokinetic properties?
- Methodology : Use tools like in silico ADMET prediction (e.g., ProTox-II, SwissADME) to estimate acute toxicity (LD50), hepatotoxicity, and bioavailability. For structurally similar triazoles, computational models have identified low toxicity (LD50 > 300 mg/kg) and high membrane permeability, suggesting potential for further pharmacological screening .
Q. What strategies optimize biological activity through structural modifications?
- Approach :
- Substituent introduction : Adding methoxy or halide groups to the phenyl ring enhances antimicrobial activity. For example, 3,4-dimethoxyphenyl derivatives show 2–4x higher antifungal activity against Candida albicans compared to unsubstituted analogs .
- Salt formation : Reacting the acid with metal ions (e.g., Zn²⁺, Cu²⁺) or organic bases (morpholine) improves solubility and bioavailability. Zinc salts of related triazoles exhibit enhanced stability in physiological buffers .
Q. How do degradation pathways influence formulation design?
- Key Findings :
- Hydrolysis : The acetic acid moiety is susceptible to esterase-mediated cleavage, requiring pH-controlled formulations.
- Oxidation : The sulfanyl group forms sulfoxides under oxidative conditions, necessitating antioxidant additives (e.g., ascorbic acid) in liquid formulations .
Contradictions and Limitations
- Synthetic reproducibility : Some protocols report variable yields (65–78%) due to sensitivity to solvent purity and reaction time .
- Biological data gaps : While antimicrobial activity is documented for analogs, specific data on the target compound’s efficacy are lacking, requiring empirical validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
